molecular formula C2N2O2PS+ B14687209 Diisocyanato(sulfanylidene)phosphanium CAS No. 34858-95-2

Diisocyanato(sulfanylidene)phosphanium

Cat. No.: B14687209
CAS No.: 34858-95-2
M. Wt: 147.07 g/mol
InChI Key: NOBPRGUYTSALPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisocyanato(sulfanylidene)phosphanium is a chemical compound characterized by the presence of isocyanate groups and a sulfanylidene group attached to a phosphonium center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisocyanato(sulfanylidene)phosphanium typically involves the reaction of phosphorus ylides with isocyanates. One common method includes the use of a three-component reaction where one molecule of phosphorus ylide reacts with two molecules of isocyanates. The reaction conditions often involve moderate temperatures and the presence of a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diisocyanato(sulfanylidene)phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate groups to amines.

    Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions include amines, ureas, and carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diisocyanato(sulfanylidene)phosphanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of diisocyanato(sulfanylidene)phosphanium involves its reactivity with nucleophiles. The isocyanate groups can react with amines to form ureas, while the sulfanylidene group can participate in various addition reactions. The molecular targets include nucleophilic sites on organic and biological molecules, leading to the formation of stable covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diisocyanates such as:

  • Hexamethylene diisocyanate (HDI)
  • Isophorone diisocyanate (IPDI)
  • Methylenediphenyl diisocyanate (MDI)
  • Toluene diisocyanate (TDI)

Uniqueness

Diisocyanato(sulfanylidene)phosphanium is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity compared to other diisocyanates. This uniqueness allows for specific applications in areas where traditional diisocyanates may not be suitable .

Properties

CAS No.

34858-95-2

Molecular Formula

C2N2O2PS+

Molecular Weight

147.07 g/mol

IUPAC Name

diisocyanato(sulfanylidene)phosphanium

InChI

InChI=1S/C2N2O2PS/c5-1-3-7(8)4-2-6/q+1

InChI Key

NOBPRGUYTSALPV-UHFFFAOYSA-N

Canonical SMILES

C(=N[P+](=S)N=C=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.